molecular formula C13H8BrFN2 B8368546 5-bromo-3-(4-fluorophenyl)-1H-indazole CAS No. 395101-27-6

5-bromo-3-(4-fluorophenyl)-1H-indazole

Cat. No. B8368546
CAS RN: 395101-27-6
M. Wt: 291.12 g/mol
InChI Key: ODJJTQJBKPTIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(4-fluorophenyl)-1H-indazole is a useful research compound. Its molecular formula is C13H8BrFN2 and its molecular weight is 291.12 g/mol. The purity is usually 95%.
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properties

CAS RN

395101-27-6

Product Name

5-bromo-3-(4-fluorophenyl)-1H-indazole

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-1H-indazole

InChI

InChI=1S/C13H8BrFN2/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)

InChI Key

ODJJTQJBKPTIHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-4′-fluorobenzophenone (13.50 g, 45.9 mmol) in 6 N hydrochloride solution (400 mL) and tetrahydrofuran (500 mL) at −15° C. was slowly dropped a solution of sodium nitrite (4.12 g, 59.7 mmol) in water (20 mL). After stirring for 30 minutes in cold bath, to the reaction mixture was added a solution of tin(II) chloride dihydrate (28.48 g, 126 mmol) in concentrated hydrochloric acid (70 mL) dropwise. A white solid precipitated immediately. After 30 minutes, the white solid was filtered, dissolved in ethyl acetate, and washed with saturated sodium bicarbonate. The filtrate was neutralized with sodium hydroxide and extracted with dichloromethane. The ethyl acetate and dichloromethane layers were combined, dried over magnesium sulfate, and concentrated. Crystallization from ethyl acetate gave the title compound as a white solid (5.266 g). The mother liquor was then purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide another batch of the title compound (3.429 g, total 8.695 g, 65% yield). 1H NMR (CDCl3) δ 10.54 (br s, 1H), 8.11 (m, 1H), 7.87–7.92 (m, 2H), 7.50 (m, 1H), 7.34 (d, 1H), 7.20–7.26 (m, 2H); ES-MS (m/z) 293 [M+3]+, 291 [M+1]+.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
28.48 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

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